molecular formula C13H15BF3N3O2 B13895585 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Katalognummer: B13895585
Molekulargewicht: 313.09 g/mol
InChI-Schlüssel: MOSNGDVALCQQKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a boron-containing heterocyclic compound characterized by a fused triazole-pyridine core. The molecule features a trifluoromethyl (-CF₃) group at position 8 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 6. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems for pharmaceutical and materials science applications . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in drug discovery .

Synthesis typically involves functionalization of preformed triazolo[1,5-a]pyridine scaffolds via palladium-catalyzed borylation or nucleophilic substitution. Analytical characterization relies on NMR (¹H, ¹³C), HRMS, and X-ray crystallography for structural validation .

Eigenschaften

Molekularformel

C13H15BF3N3O2

Molekulargewicht

313.09 g/mol

IUPAC-Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C13H15BF3N3O2/c1-11(2)12(3,4)22-14(21-11)8-5-9(13(15,16)17)10-18-7-19-20(10)6-8/h5-7H,1-4H3

InChI-Schlüssel

MOSNGDVALCQQKU-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C(=C2)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with certain biomolecules, influencing their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Biological/Physical Properties
Target Compound -CF₃ (8), Boronate (6) 328.13* Boronate ester, -CF₃ Antifungal, cross-coupling versatility
2,8-Dimethyl-6-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine -CH₃ (2,8), Boronate (6) 283.16 Boronate ester, methyl Lower lipophilicity, synthetic intermediate
6-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine Boronate (6) 245.09 Boronate ester Isomeric ring fusion, reduced bioactivity
3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine Boronate (3) 244.10 Boronate ester, pyrazole core Fluorescence, medical intermediate

*Calculated based on molecular formula C₁₃H₁₄BF₃N₃O₂.

  • Substituent Effects :
    • The trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~2.8) compared to methyl-substituted analogs (logP ~1.9), enhancing membrane permeability .
    • Boronate esters at position 6 (target compound) exhibit higher Suzuki coupling reactivity than those at position 3 (e.g., pyrazolo[1,5-a]pyridine derivatives) due to reduced steric hindrance .

Research Findings and Implications

  • Drug Development : The trifluoromethyl-boronate combination in the target compound is a promising scaffold for kinase inhibitors, leveraging both electron-withdrawing (-CF₃) and cross-coupling capabilities .
  • Material Science : Boronate-containing triazolo[1,5-a]pyridines are under investigation as ligands for luminescent metal-organic frameworks (MOFs), though current analogs lack sufficient quantum yields .
  • Synthetic Challenges : Isomeric triazolo[4,3-a]pyridines exhibit reduced reactivity in cross-coupling, highlighting the importance of ring fusion patterns in design.

Biologische Aktivität

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a member of the triazole class of compounds that has garnered attention for its potential biological activities. This article aims to summarize the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

  • IUPAC Name : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
  • Molecular Formula : C12H14B F3 N4 O2
  • CAS Number : Not explicitly mentioned in the search results.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The specific compound has been evaluated for its activity against various bacterial strains. In vitro studies have shown that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has also been investigated. In a study focusing on cytokine modulation in macrophages, it was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:
In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in edema formation compared to control groups. This indicates its potential as an anti-inflammatory agent.

Anticancer Properties

Triazole derivatives are known for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The compound has shown promising results in preliminary studies targeting cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)12.0

These results suggest that the compound may interfere with cancer cell growth and warrants further investigation into its mechanisms of action.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes such as cyclooxygenase (COX) involved in inflammatory pathways.
  • Disruption of Cell Cycle : It appears to affect cell cycle regulation in cancer cells, leading to apoptosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.